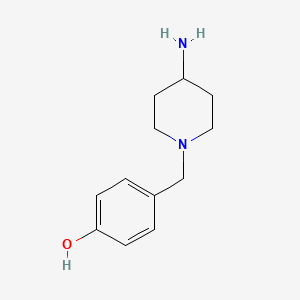

4-((4-Aminopiperidin-1-yl)methyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-[(4-aminopiperidin-1-yl)methyl]phenol |

InChI |

InChI=1S/C12H18N2O/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10/h1-4,11,15H,5-9,13H2 |

InChI Key |

AMGFIJVPWRHZFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Contextualization Within Piperidine Containing Chemical Scaffolds in Research

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of therapeutic agents. researchgate.netnih.gov This structural motif is prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. tandfonline.com The significance of piperidine-containing scaffolds in medicinal chemistry is underscored by their presence in over one hundred commercially available drugs, spanning a wide array of therapeutic classes including anesthetics, antihistamines, and antipsychotics. tandfonline.com

The utility of the piperidine scaffold lies in its "3D shape," a limited number of rotatable bonds, and the potential for chirality. These characteristics allow for the creation of molecules that can engage with biological targets in ways that flat aromatic rings cannot, offering more specific and potent interactions. tandfonline.com The introduction of piperidine moieties into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. mdpi.comacs.org The versatility of the piperidine ring allows for extensive functionalization, enabling chemists to fine-tune the properties of a molecule to achieve a desired biological effect. nih.gov

Significance As a Research Molecule and Its Potential Utility in Advanced Studies

While dedicated research on 4-((4-Aminopiperidin-1-yl)methyl)phenol is not extensively documented in publicly available literature, its structural components—a 4-aminopiperidine (B84694) moiety linked to a phenol (B47542) group via a methylene (B1212753) bridge—suggest significant potential as a research molecule. The 4-aminopiperidine core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. mdpi.comnih.gov

The potential utility of this compound in advanced studies can be inferred from the activities of its analogs. For instance, derivatives of 4-aminopiperidine have been explored as antifungal agents that target ergosterol (B1671047) biosynthesis, highlighting the potential of this scaffold in developing new anti-infective therapies. mdpi.com Moreover, the 4-aminopiperidine framework has been incorporated into molecules designed as dual inhibitors of the Smoothened (SMO) and ERK pathways, which are implicated in certain cancers. nih.gov The exploration of this compound and its derivatives could therefore contribute to the development of novel therapeutic agents in oncology and infectious diseases.

Overview of Prior Academic Investigations Involving 4 4 Aminopiperidin 1 Yl Methyl Phenol and Its Analogs

Established Synthetic Pathways for the Core Structure

Established methods for synthesizing the this compound scaffold primarily rely on fundamental organic reactions that form the key carbon-nitrogen bond between the piperidine ring and the benzyl (B1604629) group.

Mannich Reaction-Based Syntheses

The Mannich reaction is a three-component condensation reaction that provides a direct method for the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of synthesizing the target compound, this reaction would involve the condensation of phenol (B47542) (acting as the compound with an active hydrogen), formaldehyde (B43269), and 4-aminopiperidine. nih.gov

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the reaction between 4-aminopiperidine and formaldehyde. wikipedia.org Phenol, being an electron-rich aromatic system, can then act as the nucleophile, attacking the iminium ion to form the C-C bond, typically at the ortho or para position relative to the hydroxyl group. To favor the desired para-substituted product, a starting material like 4-hydroxybenzaldehyde could be used in a modified approach, although the classic Mannich reaction utilizes the phenol ring itself for the nucleophilic attack. nih.govresearchgate.net Phenolic Mannich bases are a well-established class of compounds, and this method offers a convergent approach to the target molecule. nih.gov

Nucleophilic Substitution Approaches

Nucleophilic substitution provides a straightforward pathway by forming the benzylic C-N bond through the reaction of 4-aminopiperidine with a phenol derivative containing a suitable leaving group. A common strategy involves the alkylation of 4-aminopiperidine (or its N-Boc protected form) with 4-(halomethyl)phenol, such as 4-(bromomethyl)phenol (B1630418) or 4-(chloromethyl)phenol.

This synthesis is typically performed under basic conditions to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Common bases include potassium carbonate or triethylamine (B128534), in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.gov The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the 4-amino group of the piperidine can prevent side reactions, with the protecting group being removed in a final deprotection step, often using an acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. nih.gov

Reductive Amination Strategies, including Catalyst Selection

Reductive amination is a highly versatile and widely used method for forming amine-containing compounds. jocpr.comharvard.edu This two-step, one-pot process involves the reaction of 4-aminopiperidine with 4-hydroxybenzaldehyde. The initial reaction forms an intermediate imine or iminium ion, which is then reduced in situ to yield the final secondary amine product. harvard.edujocpr.com

A key advantage of this method is the ability to avoid the over-alkylation often seen in direct alkylation with alkyl halides. harvard.edu The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without reducing the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and common reagent for this purpose, often used with an acid catalyst like acetic acid in solvents such as dichloroethane (DCE). nih.gov

For more advanced and selective transformations, catalyst selection is paramount. Transition metal catalysts have been developed to facilitate reductive aminations with high efficiency and selectivity. jocpr.comjocpr.com

| Catalyst Type | Description | Reducing Agent/Conditions | Selectivity/Advantages | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective borohydride (B1222165) reagent commonly used in lab-scale synthesis. | Used directly with an acid catalyst (e.g., acetic acid). | High selectivity for iminium ions over carbonyls; avoids toxic cyanide byproducts. | nih.govharvard.edu |

| Sodium Cyanoborohydride (NaCNBH₃) | An acid-stable reducing agent effective for reductive aminations. | Requires careful pH control (pH 6-7) to be selective. | Effective but highly toxic and generates toxic byproducts. | harvard.edu |

| Iridium (Ir) Complexes (e.g., Ir-PA1, Ir-PA2) | Transition metal catalysts with picolinamide (B142947) ligands. | Hydrogen source (e.g., ammonium (B1175870) formate) in alcohol solvent. | High catalytic activity and can suppress over-alkylation to yield secondary amines selectively. | kanto.co.jp |

| Ruthenium (Ru) and Nickel (Ni) Complexes | Alternative transition metal catalysts. | Various, often involving hydrogen gas or transfer hydrogenation. | Enable high levels of regio- and stereoselectivity through catalyst control. | jocpr.comjocpr.com |

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Instead of starting with a pre-formed piperidine ring, synthetic strategies can first construct the ring system, which is later functionalized. Intramolecular cyclization methods are powerful for creating the piperidine core. beilstein-journals.org One such method is the Dieckmann condensation, which is an intramolecular reaction of a diester with a base to form a β-keto ester. beilstein-journals.org

For instance, a linear precursor containing a diester and a nitrogen atom can be cyclized to form a piperidin-4-one derivative. beilstein-journals.org This ketone intermediate is a versatile hub for further modification. The ketone can be converted to the 4-amino group via reductive amination with ammonia (B1221849) or a protected amine equivalent. Following the formation of the 4-aminopiperidine core, the N-1 position of the piperidine ring can be alkylated with a 4-hydroxybenzyl group using the methods described previously. beilstein-journals.org This approach allows for modular assembly of the final compound. Another route to a substituted 4-aminopiperidine core involves starting with isonipecotate and employing a Curtius rearrangement as the key step to introduce the 4-amino group. nih.gov

Development of Novel Synthetic Routes and Stereoselective Methods

As the complexity of pharmaceutical targets increases, the demand for novel and stereoselective synthetic methods grows. While this compound itself is achiral, these advanced methods are crucial for synthesizing chiral derivatives or for constructing complex intermediates with high stereochemical purity.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved using chiral catalysts, auxiliaries, or reagents.

Asymmetric Mannich Reactions: The Mannich reaction can be rendered asymmetric by using a chiral catalyst. Organocatalysts, such as (S)-proline, can catalyze three-component Mannich reactions to produce β-amino carbonyl compounds with high enantioselectivity. wikipedia.org The catalyst transforms the ketone or aldehyde into a chiral enamine intermediate, which then attacks the imine with high facial selectivity, controlled by the catalyst's stereochemistry. wikipedia.org

Asymmetric Piperidine Synthesis: A more sophisticated approach involves the asymmetric synthesis of the piperidine ring itself. One powerful strategy involves a three-component cascade coupling reaction. For example, a highly enantioselective Michael addition can be used to create a chiral nitro diester intermediate. nih.gov This intermediate can then undergo cyclization to form the piperidinone skeleton in one pot. nih.gov A subsequent key step in such a synthesis is the use of a base-catalyzed, dynamic crystallization-driven process to epimerize an undesired stereocenter, allowing the desired trans isomer to crystallize directly from the reaction mixture in high yield and diastereomeric purity. nih.gov This method provides precise control over multiple stereocenters within the piperidine ring, which is invaluable for creating complex, chiral analogs.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C–N Cross-Coupling)

In the context of piperidine synthesis, palladium catalysis has been employed for intramolecular hydroamination and the diastereoselective intramolecular allylic amination of alkenes. mdpi.com Furthermore, palladium-catalyzed C(sp³)–H arylation has been successfully applied to piperidine derivatives, showcasing the ability to form a C-C bond at a specific position on the ring. acs.org A hypothetical palladium-catalyzed route to this compound could involve the coupling of a protected 4-aminopiperidine with a 4-(halomethyl)phenol derivative, though this is a more complex, multi-step approach compared to reductive amination. The development of novel ligands, such as pyridine-oxazoline for the palladium-catalyzed amination of olefins, continues to expand the scope of these reactions for constructing piperidine-containing molecules. mdpi.com

Multicomponent Cascade Reactions for Expedited Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. taylorfrancis.com The synthesis of highly functionalized piperidines is an active area for the application of MCRs. taylorfrancis.comacs.orgresearchgate.net These reactions allow for the rapid assembly of the piperidine core with diverse substituents.

Reaction Condition Optimization Studies

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the economic and environmental viability of a synthetic process. For the synthesis of this compound via reductive amination, several parameters are key subjects of optimization studies.

Evaluation of Solvent Systems and Polarity

The choice of solvent can profoundly impact the rate and outcome of a reductive amination reaction. rsc.org Historically, chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) were commonly used. acsgcipr.org However, due to environmental and safety concerns, there is a significant drive to replace them with greener alternatives. rsc.org Studies have shown that solvents like ethyl acetate (B1210297) (EtOAc) can be effective replacements, particularly for reactions using sodium triacetoxyborohydride (STAB). acsgcipr.org

For reducing agents like sodium cyanoborohydride (NaCNBH₃), methanol (B129727) (MeOH) is a common solvent choice as the reagent is not sensitive to water. commonorganicchemistry.com In contrast, STAB is water-sensitive, making solvents like THF or dioxane more suitable. commonorganicchemistry.com The polarity and hydrogen-bonding capabilities of the solvent are particularly crucial when dealing with phenolic substrates, as they can influence the reactivity of the phenolic hydroxyl group. acs.org The development of solvent selection guides helps chemists choose more environmentally benign solvents without compromising reaction efficiency. rsc.org

| Solvent | Typical Reducing Agent | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ (STAB) | Good solubility for many substrates; well-established. | Chlorinated solvent (environmental/health concerns). | acsgcipr.org |

| Methanol (MeOH) / Ethanol (EtOH) | NaBH₄, NaCNBH₃ | Greener solvent; effective for water-stable hydrides. | Can react with some reducing agents; potential for side reactions with catalyst. acsgcipr.org | commonorganicchemistry.com |

| Ethyl Acetate (EtOAc) | NaBH(OAc)₃ (STAB) | More environmentally acceptable alternative to DCM/DCE. | May have different solubility profiles for reactants. | acsgcipr.org |

| Tetrahydrofuran (THF) / Dioxane | NaBH(OAc)₃ (STAB) | Aprotic; compatible with water-sensitive reagents. | Peroxide formation risk (THF); higher boiling point. | commonorganicchemistry.com |

| Solvent-Free | NaBH₄ with solid acid activator | Extremely high atom economy; reduced waste. | Limited to reactants that are liquid or can react in solid state. researchgate.net | researchgate.net |

Catalyst Selection, Loading, and Performance

Catalysis is central to modern reductive amination, with various metals and catalyst systems developed to improve efficiency and selectivity. While hydride reagents like NaBH₄ or NaBH(OAc)₃ can effect the reduction, catalytic hydrogenation using H₂ offers a greener alternative. acsgcipr.org Ruthenium, iridium, and palladium catalysts are commonly employed. mdpi.comorganic-chemistry.orgresearchgate.net

For instance, RuCl₂(PPh₃)₃ has been identified as a highly active precatalyst for the reductive amination of aldehydes with ammonia. researchgate.net Kinetic studies show that catalyst loading is crucial; for the amination of benzaldehyde, a loading of 2 mol% was necessary to achieve an excellent yield and minimize side products. researchgate.net Iridium complexes, often used for transfer hydrogenation, are also effective for the direct reductive amination of ketones to primary amines. kanto.co.jp Palladium catalysts, such as Pd(OH)₂/g-C₃N₄, have shown high activity and selectivity, with the hydroxyl group on the catalyst being crucial for facilitating the reaction at room temperature. nih.gov The choice of catalyst and its loading must be carefully optimized for each specific substrate pairing to maximize conversion and product purity. mdpi.com

| Catalyst System | Reaction Type | Key Findings/Advantages | Typical Loading | Citation |

|---|---|---|---|---|

| RuCl₂(PPh₃)₃ / H₂ / NH₃ | Reductive Amination of Aldehydes | Highly active for primary amine synthesis; scalable. | 2 mol% | researchgate.net |

| Pd(OH)₂/g-C₃N₄ / H₂ | Reductive Amination | High selectivity (>90%) at room temperature; hydroxyl group is key. | 5 wt% | nih.gov |

| Ir-Complex / HCOOH or (HCOO)NH₄ | Transfer Hydrogenation Reductive Amination | Excellent yields (80-95%); avoids high-pressure H₂. | 0.1 mol% (for scale-up) | researchgate.net |

| PdCl₂(CH₃CN)₂ | Palladium-Catalyzed Coupling | Weakly coordinating ligands lead to high catalytic turnover. | 1-5 mol% | mdpi.com |

| Aquivion-Fe / NaBH₄ | Lewis Acid Catalyzed Reductive Amination | Recyclable iron-based Lewis acid; promotes imine formation. | Not specified | researchgate.net |

Temperature and Pressure Parameterization

Temperature and pressure are fundamental parameters that require careful optimization. For reductive aminations, the optimal temperature can vary widely depending on the reactivity of the substrates and the catalyst used. Some reactions proceed efficiently at room temperature, while others require heating. nih.govresearchgate.net For example, one study on the synthesis of milnacipran (B1663801) found that the reductive amination did not proceed at room temperature, with an optimum temperature range of 70-75 °C being necessary for good conversion. researchgate.net In another study using a RuCl₂(PPh₃)₃ catalyst, the reaction temperature was optimized to 130 °C. researchgate.net

When using H₂ gas as the reductant, pressure is another critical variable. Kinetic investigations have shown that increasing H₂ pressure can improve reaction rates and suppress the formation of intermediates and side products. researchgate.net However, for some catalytic systems, there is a point above which increasing the pressure has no significant effect on the reaction outcome. researchgate.net For safety and practical reasons, especially on an industrial scale, minimizing both temperature and pressure is a key goal of optimization. acsgcipr.org

| Catalytic System | Parameter | Observation/Optimal Condition | Citation |

|---|---|---|---|

| RuCl₂(PPh₃)₃ / H₂ / NH₃ | Temperature | Yield of benzylamine (B48309) increases with temperature up to 130 °C. | researchgate.net |

| RuCl₂(PPh₃)₃ / H₂ / NH₃ | H₂ Pressure | Yield increases up to 60 bar H₂; higher pressure has little additional effect. | researchgate.net |

| Iridium Complex / CO | Temperature | No significant trend observed at temperatures higher than 140 °C. | researchgate.net |

| Iridium Complex / CO | Pressure | Almost no influence on reaction outcome above 30 bar. | researchgate.net |

| NaBH₄ / NH₄Cl | Temperature | Reaction stopped at imine stage at RT; optimal temperature was 70-75 °C. | researchgate.net |

Stoichiometric Ratio Analysis of Reactants

The molar ratio of the reactants—the aldehyde, the amine, and the reducing agent—is a fundamental aspect of reaction optimization. Ideally, a stoichiometric ratio of 1:1 between the aldehyde and amine is used. However, in practice, a slight excess of one reagent may be used to drive the reaction to completion. The amount of reducing agent is also critical. While a stoichiometric amount is theoretically sufficient, an excess is often required to ensure complete reduction of the intermediate imine or iminium ion. acsgcipr.org

However, using a large excess of reagents is undesirable from both an economic and environmental standpoint, leading to lower atom economy and more complex purification. acsgcipr.org Therefore, optimization studies aim to find the minimum amount of each reactant needed to achieve a high yield in a reasonable timeframe. For catalytic reactions, the ratio of substrate to catalyst (S/C ratio) is also a key parameter, with higher ratios being more desirable for industrial applications. kanto.co.jp For the reductive amination of diisopropylamine (B44863) with butyraldehyde, a 2:1 molar ratio of amine to aldehyde was employed. nih.gov Careful analysis of stoichiometric ratios is essential to develop a robust and efficient process.

Advanced Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its precursors rely on leveraging the physicochemical properties of the molecules, such as polarity, solubility, and ionic character. Advanced methods are employed to achieve high purity, which is essential for subsequent synthetic steps or for the final compound's profile.

Crystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity. The process involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, causing the desired compound to form crystals while impurities remain in the mother liquor.

For phenolic compounds and amines, pH adjustment is a key variable. The purification of crude 4-aminophenol (B1666318), a related structural motif, demonstrates a typical strategy. google.com In this process, an aqueous solution of the crude material is first subjected to an extraction at a controlled pH to remove non-polar impurities. google.com Subsequently, the pH of the aqueous layer is adjusted to the isoelectric point of the target compound, which minimizes its solubility and induces precipitation or crystallization. google.com The mixture is then cooled to further decrease solubility and maximize the yield of the purified solid. google.com The precipitated product is isolated by filtration and washed with cold solvent to remove residual impurities. google.com

A similar strategy could be applied to this compound or its intermediates. The protocol would involve careful selection of a solvent system and precise pH control to exploit the solubility differences between the product and its impurities.

Table 1: Illustrative Crystallization Parameters for Phenolic Amines

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Solvent System | Water, Alcohols (Methanol, Isopropanol), Toluene-Water | To dissolve the compound at high temperature and allow crystallization upon cooling. | google.comtdcommons.org |

| pH Adjustment | Adjust to ~7.2 for 4-aminophenol | To reach the isoelectric point, minimizing solubility and inducing precipitation. | google.com |

| Temperature Profile | Heat to dissolve (e.g., 80°C), then cool slowly (e.g., to 0°C). | To create a supersaturated solution and control crystal growth for high purity. | google.com |

| Washing | Cold 1% sodium hydrosulfite solution, water, or methanol. | To rinse away the impurity-rich mother liquor from the final product crystals. | google.comtdcommons.org |

Chromatography is indispensable for purifying complex mixtures, especially when crystallization is ineffective or for removing structurally similar impurities. The choice of chromatographic technique depends on the scale of the purification and the nature of the compounds involved.

Column chromatography is a fundamental purification technique in organic synthesis.

Normal Phase Chromatography: This method uses a polar stationary phase (typically silica (B1680970) gel) and a non-polar mobile phase. It is effective for separating compounds with different polarities. For intermediates in the synthesis of piperidine derivatives, flash column chromatography using a mobile phase gradient of ethyl acetate in hexanes has been successfully employed. nih.gov This approach would be suitable for purifying less polar precursors of this compound.

Reversed-Phase Chromatography: This technique utilizes a non-polar stationary phase (commonly C18-functionalized silica) and a polar mobile phase (such as water and acetonitrile (B52724) or methanol). nih.gov It is particularly well-suited for purifying polar compounds like the final target molecule, which contains hydroxyl and amino groups. Analytical High-Performance Liquid Chromatography (HPLC) methods for related compounds often use a C18 column with a water/acetonitrile gradient containing an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov These analytical conditions can be adapted for preparative column chromatography.

Table 2: Comparison of Normal and Reversed-Phase Column Chromatography

| Feature | Normal Phase | Reversed Phase | Typical Application for this Synthesis |

|---|---|---|---|

| Stationary Phase | Polar (e.g., Silica Gel) | Non-polar (e.g., C18-Silica) | Purification of non-polar intermediates (e.g., protected precursors). |

| Mobile Phase | Non-polar (e.g., Hexanes/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile) | Purification of the polar final product or polar intermediates. |

| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. | Separating starting materials from products based on polarity changes during the synthesis. |

MPLC bridges the gap between low-pressure column chromatography and HPLC. It uses pumps to deliver the mobile phase through a column packed with smaller particles than traditional flash chromatography, resulting in higher resolution and faster separation times. While specific MPLC methods for this compound are not detailed in the provided literature, this technique is widely used in modern organic synthesis for purifying multi-gram quantities of intermediates efficiently. The solvent systems are often directly transferred from analytical thin-layer chromatography (TLC) or flash chromatography methods.

Preparative HPLC is a high-resolution technique used for purifying high-value compounds, achieving purities often exceeding 99%. google.com Analytical HPLC methods, such as those used for 4-aminophenol or other piperidine derivatives, serve as the foundation for developing preparative-scale separations. nih.govsielc.com The transition from analytical to preparative scale involves:

Using columns with a larger internal diameter.

Employing a higher mobile phase flow rate.

Injecting larger sample volumes.

For a polar compound like this compound, a reversed-phase preparative HPLC method would likely be the most effective strategy for final purification.

Table 3: Example Parameters for Preparative Reversed-Phase HPLC

| Parameter | Description | Example Condition | Source |

|---|---|---|---|

| Stationary Phase | Non-polar bonded silica | Gemini C18, 5 µm particle size | nih.gov |

| Mobile Phase A | Aqueous buffer | 0.1% TFA in Water | nih.gov |

| Mobile Phase B | Organic Modifier | Acetonitrile (MeCN) | nih.govsielc.com |

| Gradient | Increasing %B over time | 5% to 95% MeCN | nih.gov |

| Detection | UV Absorbance | 210, 254, 280 nm | nih.gov |

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is considered a "green" technology due to the reduced use of organic solvents. SFC is particularly advantageous for separating and purifying polar compounds and chiral molecules. The mobile phase in SFC has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. Given the polar nature of this compound, preparative SFC would be a viable and efficient method for its final purification, especially if chiral separation of any stereoisomers were required.

Strategies for Functionalization at the Piperidine Moiety

The piperidine moiety contains two nitrogen atoms—a primary amine at the 4-position and a secondary amine integral to the ring structure. Both can be targets for derivatization, although the primary amine is generally more nucleophilic and accessible. Selective functionalization can often be achieved by modulating reaction conditions or by using protecting group strategies, such as Boc-protection of the primary amine.

N-Alkylation and N-Arylation Reactions

Modification of the primary amino group via alkylation or arylation introduces substituents that can significantly alter the compound's steric and electronic properties.

N-Alkylation: The primary amino group of the 4-aminopiperidine core can be readily alkylated using various methods. Reductive amination is a common and effective strategy, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This method is versatile, allowing for the introduction of a wide range of alkyl and aryl-alkyl groups. nih.gov Direct alkylation with alkyl halides (e.g., bromides or iodides) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF is another standard approach. researchgate.net To achieve mono-alkylation and avoid the formation of tertiary amines, the stoichiometry of the alkylating agent is carefully controlled. researchgate.net Advanced protocols, such as copper-catalyzed photoredox reactions, offer a broad substrate scope for N-alkylation under mild conditions, tolerating various functional groups. princeton.edu

N-Arylation: The introduction of an aryl group onto the primary amine can be accomplished through several modern cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst, is a powerful method for forming C-N bonds. More accessible copper-catalyzed N-arylation reactions (Chan-Lam coupling) with arylboronic acids also provide an efficient route to N-aryl derivatives. nih.gov Microwave-assisted N-arylation has been shown to accelerate these reactions, furnishing products in good yields rapidly. nih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Aminopiperidine Scaffolds This table is representative of general methods applicable to the target compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N-Alkyl-4-aminopiperidine | nih.gov |

| Direct Alkylation | Alkyl Halide, K₂CO₃, DMF | N-Alkyl-4-aminopiperidine | researchgate.net |

| Photoredox Alkylation | Alkyl Bromide, Ir-photocatalyst, Cu-catalyst | N-Alkyl-4-aminopiperidine | princeton.edu |

| Chan-Lam Coupling | Arylboronic Acid, Cu(OAc)₂, Base | N-Aryl-4-aminopiperidine | nih.gov |

| Microwave N-Arylation | Aryl Halide, Pd or Cu catalyst, Base, Microwave | N-Aryl-4-aminopiperidine | nih.gov |

Amidation and Acylation Modifications

The conversion of the primary amino group to an amide is a fundamental transformation in medicinal chemistry. Amides are generally more stable and less basic than the corresponding amines and can act as hydrogen bond donors and acceptors.

Amidation and Acylation: The primary amino group of this compound can be selectively acylated under standard conditions. researchgate.net Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine or in a biphasic Schotten-Baumann system readily yields the corresponding amide. nih.govresearchgate.net Alternatively, coupling with a carboxylic acid using a peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides a mild and efficient route to amide derivatives. google.com This method is particularly useful for synthesizing amides from sensitive or complex carboxylic acids. google.com Sulfonamides can be similarly prepared by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic conditions. nih.gov

Table 2: Common Reagents for Amidation and Acylation of 4-Aminopiperidine This table is representative of general methods applicable to the target compound.

| Reagent Type | Example Reagent | Product | Reference |

|---|---|---|---|

| Acyl Chloride | Benzoyl chloride | N-Benzoyl amide | nih.gov |

| Acid Anhydride | Acetic anhydride | N-Acetyl amide | mdpi.com |

| Carboxylic Acid | Various, with EDC/DCC | N-Acyl amide | google.com |

| Sulfonyl Chloride | Benzenesulfonyl chloride | N-Benzenesulfonyl sulfonamide | nih.gov |

Strategies for Functionalization at the Phenolic Moiety

The phenolic hydroxyl group is another key site for derivatization, allowing for the formation of ethers and esters. Furthermore, the electron-rich aromatic ring is susceptible to electrophilic substitution.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The synthesis of phenol ethers is typically achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In a molecule with multiple nucleophilic sites like this compound, chemoselectivity can be a challenge. However, O-alkylation of phenols is often favored over N-alkylation of secondary amines under specific conditions. nih.gov Copper-catalyzed methods using alkylsilyl peroxides as alkyl radical sources have also been developed for the O-alkylation of phenols under mild conditions. rsc.org

O-Acylation: The phenolic hydroxyl can be acylated to form phenyl esters. This reaction is commonly performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. lew.ro Catalyst- and solvent-free methods, simply by heating the phenol with acetic anhydride, have also been reported as an efficient and green alternative. mdpi.com In the presence of the amine functionalities on the piperidine ring, competitive N-acylation can occur. However, O-acylation can be favored under certain conditions, and should both sites react, the resulting ester is generally more labile than the amide and can be selectively hydrolyzed if desired. researchgate.net

Aromatic Substitution Reactions on the Phenol Ring

The phenol ring is activated towards electrophilic aromatic substitution (EAS), and the directing effects of the existing substituents must be considered. The hydroxyl group is a strongly activating, ortho, para-director, while the -(CH₂)-piperidine group at the para position is a weakly activating, ortho, para-director. libretexts.org Since the para position is already occupied, incoming electrophiles will be strongly directed to the two equivalent positions ortho to the hydroxyl group (i.e., positions 3 and 5).

Common EAS reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst, or under milder conditions suitable for activated phenols. masterorganicchemistry.com

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro group (–NO₂). leah4sci.com Given the presence of acid-sensitive amine groups, protection or careful control of conditions would be necessary.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (–SO₃H). leah4sci.com

Friedel-Crafts Reactions: While classic Friedel-Crafts alkylation and acylation are often problematic with phenols and amines, variations like the Fries rearrangement of a phenyl acetate derivative or other related reactions can be used to introduce alkyl or acyl groups. masterorganicchemistry.com

Mannich Reaction: The phenol can act as the nucleophile in a Mannich reaction with formaldehyde and a secondary amine (like morpholine (B109124) or piperidine itself), leading to aminomethylation at the ortho position. youtube.comyoutube.com

Synthesis of Structurally Related Analogs and Homologs for Research Purposes

The synthesis of analogs of this compound is essential for systematic SAR studies. Analogs can be created by modifying each component of the molecule: the phenol ring, the piperidine ring, and the methylene (B1212753) linker.

One powerful method for assembling the core structure is the Mannich reaction, which involves the condensation of a phenol, formaldehyde, and an amine—in this case, 4-aminopiperidine. youtube.com This multicomponent reaction allows for the one-pot synthesis of various analogs by simply changing the phenol or amine starting material.

Analog design can explore several avenues:

Piperidine Ring Modification: Introducing substituents on the piperidine ring itself, for example at the 3-position, can be achieved through multi-step syntheses starting from substituted piperidones or pyridines. researchgate.net The primary amino group can also be replaced with other functionalities like a hydroxyl or carboxyl group, or its substitution pattern can be altered. nih.gov

Phenol Ring Modification: Using substituted phenols (e.g., 2-methylphenol, 4-chlorophenol) in the initial synthesis allows for variation in the electronics and sterics of the aromatic ring.

Linker Homologation: The methylene linker can be extended to an ethyl or propyl chain. This is typically achieved by reacting the piperidine nitrogen with a phenethyl halide or a similar electrophile bearing a longer alkyl chain.

The synthesis of piperazine-based analogs, where the piperidine ring is replaced by a piperazine (B1678402), has also been extensively studied, providing routes to related but distinct chemical entities. nih.govtdcommons.org These systematic modifications allow for a thorough investigation of the chemical space around the parent compound for research and drug discovery purposes.

Biological Activity and Preclinical Mechanistic Investigations of 4 4 Aminopiperidin 1 Yl Methyl Phenol

In Vitro Biological Activity Profiling

Preclinical Anticancer Potency

No studies reporting the IC50 values or the inhibitory effects of 4-((4-Aminopiperidin-1-yl)methyl)phenol on the proliferation of any cancer cell lines have been found.

There is no available research on whether this compound can induce apoptosis in cancer cells.

Information regarding the effect of this compound on cell cycle progression in cancer cells is not documented in scientific literature.

There are no published findings on the role of this compound in the modulation of autophagy in any cell type.

The potential of this compound to inhibit cancer cell migration and invasion has not been investigated in any published studies.

Table of Chemical Compounds

Preclinical Antimicrobial Spectrum

The combination of a phenol (B47542) and an aminopiperidine structure suggests a potential for broad-spectrum antimicrobial activity. mdpi.comfrontiersin.org Phenolic compounds can exert antimicrobial effects by damaging bacterial membranes, inhibiting virulence factors, and suppressing biofilm formation. nih.gov Similarly, the 4-aminopiperidine (B84694) core has been identified as a promising lead structure for the development of new antimicrobial agents. mdpi.comnih.gov

Derivatives containing the aminopiperidine scaffold have demonstrated significant antibacterial activity against a range of Gram-positive pathogens. nih.gov Studies on newly synthesized aminopiperidine derivatives have reported remarkable antimicrobial properties and in vivo efficacy against clinically important resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.govresearchgate.net Another study detailed the antibacterial efficacy of a cationic β-amino acid derivative, 2-(4-aminopiperidin-4-yl)acetic acid, against MRSA. nih.gov

Phenolic compounds also exhibit well-documented activity against Gram-positive bacteria. nih.gov For instance, 4,4′-Isopropylidine-bis[2-isopropyl]phenol was found to have antimicrobial activity against Bacillus subtilis. nih.gov The mechanisms for phenolic compounds' action against bacteria like S. aureus include the inhibition of enzymes and toxins and interaction with the cytoplasmic membrane. nih.gov The synergistic effect of certain natural polyphenols with common antibiotics against drug-resistant bacteria has also been noted. nih.gov

Table 1: Preclinical Activity of Related Compounds against Gram-Positive Bacteria

| Compound Class/Derivative | Target Bacteria | Observed Effect/Activity | Citation(s) |

| Aminopiperidine Derivatives | Staphylococcus aureus (MRSA) | Remarkable antimicrobial properties and in vivo efficacy. | nih.govresearchgate.net |

| Aminopiperidine Derivatives | Vancomycin-resistant Enterococcus (VRE) | Remarkable antimicrobial properties and in vivo efficacy. | nih.govresearchgate.net |

| Aminopiperidine Derivatives | Penicillin-resistant S. pneumoniae (PRSP) | Remarkable antimicrobial properties and in vivo efficacy. | nih.govresearchgate.net |

| 2-(4-aminopiperidin-4-yl)acetic acid Derivatives | Methicillin-resistant S. aureus (MRSA) | Potent activity, with MIC values from 3.1 µM to 6.2 µM. | nih.gov |

| 4,4′-Isopropylidine-Bis[2-Isopropyl]Phenol | Bacillus subtilis | Antimicrobial activity observed. | nih.gov |

| Bacillus subtilis RLID 12.1 Supernatant | Staphylococcus aureus, Streptococcus pyogenes | Strong antimicrobial activity. | nih.gov |

Activity against Gram-Negative Bacteria

The antimicrobial spectrum of related compounds extends to Gram-negative bacteria. Phenolic derivatives such as thymol and carvacrol have been shown to compromise the outer membrane of Gram-negative bacteria. nih.gov Studies have evaluated the activity of such compounds against Pseudomonas aeruginosa and Escherichia coli. frontiersin.orgnih.gov One strategy employed by phenolic compounds against P. aeruginosa is the inhibition of its quorum sensing (QS) communication system, which regulates the expression of virulence factors and biofilm formation. nih.govnih.gov

Derivatives of 4-aminopiperidine have also been investigated for activity against Gram-negative organisms. nih.gov For example, a derivative of the Magainin 2 peptide incorporating 4-aminopiperidine-4-carboxylic acid displayed antimicrobial activity against E. coli and multidrug-resistant P. aeruginosa (MDRP). nih.gov Furthermore, antimicrobial lipopeptides produced by Bacillus subtilis are known to have a broad spectrum of activity that includes Gram-negative bacteria like E. coli. researchgate.net

Table 2: Preclinical Activity of Related Compounds against Gram-Negative Bacteria

| Compound Class/Derivative | Target Bacteria | Observed Effect/Activity | Citation(s) |

| Phenolic Compounds (e.g., thymol, carvacrol) | Pseudomonas aeruginosa | Compromises outer membrane; inhibits quorum sensing. | nih.govnih.gov |

| Phenolic Compounds | Escherichia coli | Antimicrobial activity. | mdpi.com |

| 4-aminopiperidine-4-carboxylic acid Peptide | Escherichia coli, P. aeruginosa (MDRP) | Potent antimicrobial activity (MIC of 3.13-6.25 μM). | nih.gov |

| Bacillus subtilis RLID 12.1 Supernatant | Escherichia coli, Pseudomonas aeruginosa | Strong antimicrobial activity. | nih.gov |

Antifungal Efficacy

The 4-aminopiperidine scaffold is a promising lead structure for novel antifungal agents. mdpi.com A study involving a library of over 30 synthesized 4-aminopiperidines identified compounds with significant growth-inhibiting activity against clinically relevant fungal isolates, including Aspergillus spp. and Candida spp. mdpi.com These compounds were found to be fungicidal, an advantage over some existing treatments. mdpi.com Phenolic acids have also been explored as anti-Candida agents, demonstrating promising in vitro and in vivo activity against various Candida species. nih.gov The antifungal action of phenolic compounds can involve the inactivation of enzyme production and anti-biofilm effects. nih.gov For instance, some piperazine (B1678402) derivatives containing a phenol group showed notable suppression of C. albicans biofilm formation. nih.gov

Table 3: Preclinical Antifungal Activity of Related Compounds

| Compound Class/Derivative | Target Fungi | Observed Effect/Activity | Citation(s) |

| 4-Aminopiperidine Derivatives | Candida spp., Aspergillus spp. | Promising antifungal activity; fungicidal effects. mdpi.com | mdpi.com |

| Phenolic Piperazine Derivatives | Candida albicans | Suppression of biofilm formation by over 85% at 100 μM. | nih.gov |

| Phenolic Acids (e.g., gallic, caffeic) | Candida species | Antifungal activity. | nih.gov |

| Iturin A (from Bacillus subtilis) | Candida albicans | Inhibited growth, adhesion, and biofilm viability. | mdpi.com |

Preclinical Antidiabetic Effects (e.g., α-Amylase and α-Glucosidase Inhibition)

A key therapeutic strategy for managing type 2 diabetes is to control post-meal blood glucose levels by inhibiting carbohydrate-digesting enzymes like α-amylase and α-glucosidase. nih.govnih.gov α-Amylase breaks down complex polysaccharides into smaller sugars, which are then hydrolyzed into glucose by α-glucosidase in the small intestine. nih.govnih.gov The inhibition of these enzymes slows glucose absorption, thereby reducing postprandial hyperglycemia. nih.gov

Dietary polyphenols are recognized as potent natural inhibitors of α-amylase and α-glucosidase. nih.govmdpi.com The phenol moiety within this compound suggests it could share this inhibitory potential. Various studies have demonstrated that plant extracts rich in phenolic compounds significantly inhibit the activity of these enzymes. mdpi.commdpi.com For example, extracts from Anacardium occidentale L. (cashew) leaves, which contain phenolic acids, demonstrated a strong inhibitory effect on α-amylase. researchgate.net

Table 4: Inhibitory Activity of Various Phenolic Compounds on Diabetic Enzymes

| Compound/Extract | Target Enzyme | Inhibitory Concentration (IC₅₀) | Citation(s) |

| Chlorogenic acid | α-Glucosidase | 0.3 µg/mL | mdpi.com |

| Luteolin | α-Glucosidase | 0.4 µg/mL | mdpi.com |

| Oleuropein | α-Glucosidase | 3.1 µg/mL | mdpi.com |

| Solanum elaeagnifolium Root Extract | α-Amylase | 40.31 ± 2.04 µg/mL | mdpi.com |

| Solanum elaeagnifolium Root Extract | α-Glucosidase | 20.53 ± 0.37 µg/mL | mdpi.com |

| Acarbose (Reference Drug) | α-Glucosidase | 28.8 µg/mL | mdpi.com |

Potential in Neurological Disorder Research

While direct preclinical studies of this compound in the context of neurological disorders are not prominent, the core structures are relevant to neuropharmacology. The piperidine (B6355638) ring is a common scaffold in many centrally acting agents. Furthermore, research into structurally related compounds can provide insights. For example, studies on derivatives of 1-methyl-4-phenylpyridinium (MPP+), a known neurotoxin that induces Parkinson's-like symptoms, help to elucidate the structure-activity relationships for neurotoxicity. nih.gov Such research highlights that the redox potential of these molecules is a crucial factor for their biological activity within a cellular environment like that of E. coli, which can serve as a simple model system. nih.gov The identification of the 4-aminopiperidine core as an "interesting lead structure" for development in other biological contexts further supports its potential for broader investigation. mdpi.com

Molecular Target Identification and Validation

Identifying the precise molecular targets is crucial for understanding the mechanism of action of a bioactive compound. For derivatives of this compound, preclinical studies on related molecules have pinpointed several key targets.

Antifungal Targets : For antifungal 4-aminopiperidines, the molecular mechanism involves the inhibition of enzymes within the fungal ergosterol (B1671047) biosynthesis pathway. Specifically, sterol C14-reductase and sterol C8-isomerase have been identified as molecular targets. mdpi.com Disrupting this pathway compromises the integrity of the fungal cell membrane.

Antibacterial Targets : In the realm of antibacterial activity, aminopiperidine derivatives have been identified as novel inhibitors of peptide deformylase (PDF). nih.gov PDF is an essential enzyme in bacteria that is required for protein maturation, making it an attractive target for new antibiotics. For phenolic compounds acting on Gram-positive bacteria like Bacillus subtilis, the enzyme d-glutamate ligase, which is involved in cell wall synthesis, has been identified as a target. nih.gov Against Gram-negative bacteria like P. aeruginosa, phenolic compounds can target quorum sensing regulatory proteins such as LasR and RhlR. nih.govnih.gov

Antidiabetic Targets : For potential antidiabetic effects, the validated molecular targets are the digestive enzymes α-amylase and α-glucosidase. nih.govnih.govmdpi.com By inhibiting these enzymes, phenolic compounds can effectively slow down carbohydrate digestion and glucose absorption. nih.gov

Table 5: Summary of Identified Molecular Targets for Related Compounds

| Biological Activity | Molecular Target | Organism/System | Consequence of Inhibition | Citation(s) |

| Antifungal | Sterol C14-reductase & Sterol C8-isomerase | Fungi (e.g., Candida, Aspergillus) | Disruption of ergosterol biosynthesis and cell membrane integrity. | mdpi.com |

| Antibacterial (Gram-Positive) | Peptide Deformylase (PDF) | Bacteria | Impaired bacterial protein maturation. | nih.gov |

| Antibacterial (Gram-Positive) | D-glutamate ligase | Bacillus subtilis | Inhibition of cell wall mucopeptide synthesis. | nih.gov |

| Antibacterial (Gram-Negative) | LasR and RhlR proteins | Pseudomonas aeruginosa | Inhibition of quorum sensing and virulence factor expression. | nih.govnih.gov |

| Antidiabetic | α-Amylase & α-Glucosidase | Human digestive system | Delayed carbohydrate digestion and glucose absorption. | nih.govnih.govmdpi.com |

Enzyme Inhibition Studies (e.g., PI3Kα, DPP-4)

Direct enzymatic inhibition data for this compound against Phosphoinositide 3-kinase alpha (PI3Kα) or Dipeptidyl peptidase-4 (DPP-4) are not extensively reported in publicly available literature. However, the core aminopiperidine structure is a key feature in several potent enzyme inhibitors.

Notably, the aminopiperidine ring is a cornerstone in the design of DPP-4 inhibitors for the treatment of type 2 diabetes. For instance, Linagliptin (BI 1356) incorporates an (R)-aminopiperidine moiety connected to a xanthine scaffold, demonstrating high potency and selectivity for DPP-4. nih.gov The development of such compounds underscores the utility of the aminopiperidine group in targeting the active site of this serine protease. nih.gov DPP-4 inhibitors function by preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion. researchgate.netmdpi.com

While not PI3Kα, derivatives containing the ((4-aminopiperidin-1-yl)methyl) group have been synthesized and evaluated as inhibitors of other protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov In these instances, the solubilizing aminopiperidin-methyl group was hypothesized to extend into the ribose-phosphate region of the ATP-binding pocket, enhancing the inhibitor's binding affinity. nih.gov The 4-aminopyrazolopyrimidine scaffold, a related structure, has also been a foundation for developing various kinase inhibitors, including for PI3K. google.com

Table 1: Examples of Enzyme Inhibition by Compounds Containing an Aminopiperidine Moiety This table presents data for derivatives and related compounds, not this compound itself.

| Compound Name/Class | Target Enzyme | Activity (IC₅₀) | Source |

|---|---|---|---|

| Linagliptin (BI 1356) | DPP-4 | 1 nM | nih.gov |

Receptor Interaction Analysis (e.g., Opioid Receptors, σ1 Receptor)

There is no specific research detailing the interaction of this compound with σ1 receptors. However, the phenol group is a critical component for interaction with opioid receptors. mdpi.com Structure-activity relationship (SAR) studies on various opioid ligands confirm that the phenolic hydroxyl group is often essential for high-affinity binding. mdpi.comnih.gov

While the exact compound has not been tested, structurally related 4-(3-hydroxyphenyl)piperazines and 4-hydroxy-4-phenylpiperidine derivatives have been evaluated for opioid receptor activity. google.comnih.gov These studies show that molecules with a phenol ring and a piperidine or piperazine core can act as potent ligands at mu (µ), delta (δ), and kappa (κ) opioid receptors, functioning as either agonists or antagonists depending on other structural modifications. nih.govnih.gov For example, certain mono-indolomorphinans containing a phenol group exhibit high binding affinity for the delta-opioid receptor, with Kᵢ values in the low nanomolar range. mdpi.com

DNA Interaction Studies

Direct studies on the interaction between this compound and DNA have not been identified. However, research into other 4-aminophenol (B1666318) derivatives, specifically Schiff bases, has shown potential for DNA interaction. mdpi.comnih.gov These related compounds were observed to interact with human DNA, causing structural changes evidenced by spectral shifts. mdpi.comnih.gov

In these studies, the interaction was characterized by hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance) upon binding to DNA. mdpi.com Some derivatives also produced a bathochromic (red) shift, indicating a change in the electronic environment of the molecule upon forming an adduct with DNA. mdpi.comnih.gov Such interactions are often indicative of intercalation between DNA base pairs, suggesting that the broader class of aminophenol compounds may possess DNA-binding capabilities. mdpi.com

Epigenetic Target Modulation

Currently, there is no available scientific literature or preclinical data describing the activity of this compound in the context of epigenetic target modulation, such as the inhibition of histone deacetylases (HDACs) or methyltransferases.

Preclinical Mechanism of Action Elucidation

The mechanism of action for this compound has not been directly elucidated. Insights must be inferred from studies on its structural analogues.

Cellular Pathway Disruption and Signaling Modulation

The mechanisms of action for compounds structurally related to this compound are tied to their specific targets.

DPP-4 Inhibition Pathway: For DPP-4 inhibitors containing the aminopiperidine scaffold, the mechanism involves the modulation of the incretin signaling pathway. researchgate.netmdpi.com By inhibiting DPP-4, these compounds prevent the inactivation of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com This leads to increased insulin release and suppressed glucagon secretion in a glucose-dependent manner, thereby improving glycemic control. researchgate.netmdpi.com

Opioid Receptor Signaling: For analogues that interact with opioid receptors, the mechanism involves modulating G-protein coupled receptor (GPCR) signaling pathways. nih.gov Agonists typically inhibit adenylyl cyclase, reduce intracellular cAMP levels, and modulate ion channels, leading to reduced neuronal excitability and analgesia. Antagonists block these effects. nih.govnih.gov

Specific Binding Event Characterization at the Molecular Level

Detailed molecular binding characterization is available only for derivatives of this compound within their respective protein targets.

DPP-4 Active Site: X-ray crystallography studies of DPP-4 inhibitors like Linagliptin show that the aminopiperidine moiety forms a key salt bridge with glutamic acid residue (Glu205) in the S2 pocket of the enzyme's active site. nih.gov This interaction is crucial for the high potency of these inhibitors.

Kinase ATP-Binding Pocket: For pyrrolotriazine-based EGFR/HER2 inhibitors, it has been hypothesized that the 5-((4-aminopiperidin-1-yl)methyl) group enhances binding affinity by extending into the solvent-exposed region of the ATP-binding site, specifically interacting with the ribose-phosphate portion. nih.gov

Structure Activity Relationship Sar Studies of 4 4 Aminopiperidin 1 Yl Methyl Phenol Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The piperidine (B6355638) ring is a prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals and serves as a versatile scaffold in drug discovery. researchgate.net Modifications to this ring within the 4-aminopiperidine (B84694) (4AP) scaffold are a critical strategy for modulating biological activity and physicochemical properties. thieme-connect.com Introducing substituents or altering stereochemistry can profoundly impact a compound's potency, selectivity, and metabolic stability. thieme-connect.comnih.gov

In the context of developing Hepatitis C Virus (HCV) inhibitors, SAR exploration around the piperidine ring of a 4AP series was conducted. nih.gov This investigation aimed to enhance potency and improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Similarly, research into monoamine oxidase (MAO) inhibitors has shown that substitutions on the piperidine ring are crucial for activity. For instance, replacing the piperidine ring with a cyclohexanamine group significantly reduced MAO-B inhibitory activity, highlighting the importance of the nitrogen heterocycle. acs.org Furthermore, the introduction of a methyl group at the 4-position of the piperidine ring in certain derivatives led to high inhibitory activity for MAO-B. acs.org

Chiral piperidine scaffolds are increasingly used to enhance biological activities, selectivity, and pharmacokinetic profiles while potentially reducing cardiac toxicity. thieme-connect.com The introduction of a substituent at the 2-position of the piperidine ring has been shown to effectively enhance the aqueous solubility of certain compound series. thieme-connect.com

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

| Modification | Target/Context | Observed Effect | Source |

| Introduction of 2-position substituent | Measles Virus (MeV-RdRp) Inhibition | Enhanced aqueous solubility while maintaining potency. | thieme-connect.com |

| Replacement with cyclohexanamine | MAO-B Inhibition | Drastic reduction in inhibitory activity. | acs.org |

| Addition of 4-methyl group | MAO-B Inhibition | High inhibitory activity. | acs.org |

| General substitution | HCV Assembly Inhibition | Optimization of potency and ADME properties. | nih.gov |

The phenolic ring is another key area for modification. The hydroxyl group itself is often a critical anchor for binding to a biological target through hydrogen bonding. Studies on MAO inhibitors revealed that a para-hydroxy substitution on a piperidine-containing scaffold resulted in maximum inhibitory activity against both MAO-A and MAO-B. acs.org This suggests that the position of the hydroxyl group is crucial, with para-substitution being preferable to meta-substitution for this specific target. acs.org

The methyl group that connects the piperidine nitrogen to the phenol (B47542) ring constitutes the simplest linker. The characteristics of this linker region—including its length, rigidity, and polarity—play a significant role in determining the efficacy of the molecule. nih.gov Modifications in this region can correctly orient the two flanking moieties (piperidine and phenol) for optimal interaction with a target protein.

In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), linker design is a determining factor for therapeutic potency. nih.gov Modifying a flexible linker to a more rigid structure, for instance by incorporating rings like piperidine or piperazine (B1678402), has been shown to significantly increase metabolic stability and potency. nih.gov While the -(CH2)- linker in the parent compound is simple, analogs often feature more complex linkers. For instance, incorporating hydrophilic linkers, such as polyethylene glycol (PEG) chains, can improve a drug's physicochemical properties and reduce non-specific toxicities in preclinical assays. youtube.com The length of the linker is also a critical parameter, significantly affecting the stability of the drug-target complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com This method is widely applied to piperidine derivatives to predict activity, toxicity, and guide the design of new, more potent analogs. nih.govnih.govtandfonline.com

QSAR models for piperidine derivatives have been developed using various statistical methods, including multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks. nih.govtandfonline.comresearchgate.net These models are built using calculated molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. tandfonline.comresearchgate.net For a series of 33 piperidine derivatives, QSAR models were successfully built to predict their toxicity against Aedes aegypti using 2D topological descriptors, achieving high coefficients of determination (r²) greater than 0.85 on the training sets. nih.gov

Another study on furan-pyrazole piperidine derivatives used a genetic algorithm (GA) to select the most relevant 3D and 2D descriptors for building an MLR model to predict inhibitory activity against the Akt1 enzyme. tandfonline.comnih.gov The robustness and predictive power of such models are rigorously evaluated through internal and external validation techniques. tandfonline.comtandfonline.com A good QSAR model should generally have a high cross-validated r² (Q²), typically above 0.5, to be considered predictive. tandfonline.com

Table 2: Example of a Generic QSAR Model for Piperidine Derivatives

| Statistical Method | Descriptors Used | Predicted Endpoint | Key Findings | Source |

| Multiple Linear Regression (MLR) & Genetic Algorithm (GA) | 2D Topological Descriptors | Toxicity (Adulticidal activity) | Simple linear models can effectively predict toxicity, providing guidelines for designing new molecules. | nih.gov |

| MLR & GA | 3D and 2D Autocorrelation Descriptors | Enzyme Inhibition (Akt1 pIC₅₀) | Models successfully predicted inhibitory activity and antiproliferative effects on cancer cell lines. | tandfonline.comnih.gov |

| MLR, SVM, PLS | Electronic, Steric, Hydrophobic Descriptors | Enzyme Inhibition (Oxidosqualene Cyclase) | Models demonstrated high predictive accuracy, aiding the rational design of novel inhibitors. | researchgate.net |

Structure-Based Drug Design Principles Applied to Analogs

Structure-based drug design (SBDD) uses the 3D structural information of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy, to design ligands with high affinity and selectivity. acs.orgnih.gov This approach is invaluable for optimizing compounds derived from the 4-((4-Aminopiperidin-1-yl)methyl)phenol scaffold.

Molecular docking, a key component of SBDD, can simulate the binding mode of an analog within the target's active site. acs.orgnih.gov These simulations provide insights into the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex. For example, a computational study on the metabolism of 4-aminopiperidine drugs by cytochrome P450 enzymes used docking to understand substrate binding. acs.org The results suggested that the 4-amino group of the piperidine ring is a key hydrogen-bonding partner with active site residues like Serine 119 in CYP3A4. acs.org Docking also identified several structural regions of the enzyme that have close interactions with the 4-aminopiperidine core. acs.org

This knowledge of binding interactions allows medicinal chemists to rationally design modifications. For instance, if docking reveals an unoccupied hydrophobic pocket near the phenolic ring, adding a suitable lipophilic substituent to that ring could enhance binding affinity. SBDD helps move beyond trial-and-error synthesis toward a more targeted optimization of lead compounds. acs.org

Advanced Analytical Techniques for Characterization and Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-((4-Aminopiperidin-1-yl)methyl)phenol by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR provides a map of the hydrogen atoms in the molecule. For this compound, distinct signals corresponding to the aromatic protons on the phenol (B47542) ring, the benzylic methylene (B1212753) protons, and the protons on the piperidine (B6355638) ring can be identified. The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal adjacent proton relationships.

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, or attached to heteroatoms).

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to further resolve complex structures. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates directly attached proton and carbon atoms, providing definitive confirmation of the assignments made in 1D spectra.

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 9.21 | Singlet | 1H | Phenolic -OH | DMSO-d6 |

| 7.08 | Doublet | 2H | Aromatic H (ortho to -OH) | DMSO-d6 |

| 6.66 | Doublet | 2H | Aromatic H (meta to -OH) | DMSO-d6 |

| 3.33 | Singlet | 2H | Benzylic -CH₂- | DMSO-d6 |

| 2.78 | Doublet | 2H | Piperidine H (axial, adjacent to N) | DMSO-d6 |

| 2.58 | Multiplet | 1H | Piperidine H (on C4) | DMSO-d6 |

| 1.96 | Triplet | 2H | Piperidine H (equatorial, adjacent to N) | DMSO-d6 |

| 1.63 | Doublet | 2H | Piperidine H (axial, adjacent to C4) | DMSO-d6 |

| 1.22 | Multiplet | 2H | Piperidine H (equatorial, adjacent to C4) | DMSO-d6 |

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 156.2 | Aromatic C (attached to -OH) | DMSO-d6 |

| 129.8 | Aromatic C (ortho to -OH) | DMSO-d6 |

| 129.4 | Aromatic C (ipso to -CH₂-) | DMSO-d6 |

| 114.9 | Aromatic C (meta to -OH) | DMSO-d6 |

| 61.9 | Benzylic -CH₂- | DMSO-d6 |

| 52.6 | Piperidine C (adjacent to N) | DMSO-d6 |

| 49.3 | Piperidine C (C4, attached to -NH₂) | DMSO-d6 |

| 34.1 | Piperidine C (adjacent to C4) | DMSO-d6 |

Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This technique is highly effective for identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) spectroscopy reveals key structural features:

O-H Stretch: A broad absorption band characteristic of the phenolic hydroxyl group.

N-H Stretch: Sharp peaks corresponding to the primary amine group on the piperidine ring.

C-H Stretch: Signals for both aromatic (phenol ring) and aliphatic (piperidine and methylene bridge) C-H bonds.

C=C Stretch: Absorptions from the aromatic ring.

C-N and C-O Bends: Vibrations found in the fingerprint region that are characteristic of the amine and phenol moieties.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful in analyzing the aromatic ring and carbon backbone vibrations.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H Stretch | Phenol |

| 3350-3250 (two sharp bands) | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2800 | C-H Stretch | Aliphatic (CH₂, CH) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1260-1180 | C-O Stretch | Phenol |

| 1100-1000 | C-N Stretch | Aliphatic Amine |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The phenolic ring in this compound acts as a chromophore, which is the part of the molecule responsible for its UV absorption. The spectrum typically shows absorption maxima (λmax) characteristic of substituted benzene rings, confirming the presence of this key structural component.

Electronic Circular Dichroism (ECD) spectroscopy is a specialized technique that measures the differential absorption of left and right circularly polarized light. It is primarily used to determine the stereochemistry (absolute configuration and conformation) of chiral molecules. Since this compound is an achiral molecule (it does not possess a stereocenter and is superimposable on its mirror image), ECD analysis is generally not applicable for its standard structural characterization. This technique would only become relevant if the compound were derivatized with a chiral auxiliary or studied while interacting with a chiral biological target.

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and can also be used for structural elucidation through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer.

For this compound, with a molecular formula of C₁₂H₁₉N₂O, the exact molecular weight is approximately 207.29 g/mol . Due to the presence of basic nitrogen atoms in the amine and piperidine groups, the compound is readily protonated in the ESI source. Therefore, it is typically detected as the protonated molecular ion, [M+H]⁺. The observation of an ion peak at an m/z value corresponding to its calculated molecular weight plus the mass of a proton (approximately 208.30 m/z) provides strong evidence for the compound's identity. ESI-MS is also highly sensitive and can be coupled with liquid chromatography (LC-MS) for the accurate quantification of the compound in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation and quantification of this compound. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion (the molecular ion, [M+H]⁺, in this case) and its subsequent fragmentation into product ions. The resulting fragmentation pattern serves as a highly specific fingerprint for the molecule.

For this compound, with a molecular weight of 206.29 g/mol , electrospray ionization (ESI) in positive ion mode is commonly employed, generating the protonated molecule [M+H]⁺ at m/z 207. The fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer would be expected to yield several characteristic product ions. The fragmentation pathways are predictable based on the compound's structure, which features a substituted phenol linked to an aminopiperidine ring via a methylene bridge. libretexts.orgnih.gov Alpha-cleavage adjacent to the nitrogen atoms and fragmentation of the piperidine ring are common pathways for similar amine-containing structures. libretexts.org

Key fragmentation events would involve the cleavage of the C-N and C-C bonds within the piperidinyl and benzyl (B1604629) moieties. The analysis of these fragments allows for unambiguous identification and can be utilized to develop highly sensitive and selective quantitative assays using techniques like multiple reaction monitoring (MRM). nih.govnih.gov

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Postulated Structure of Fragment |

|---|---|---|

| 207 | 121 | [4-Aminopiperidinyl-methyl]+ |

| 207 | 107 | [Hydroxybenzyl]+ |

| 207 | 99 | [Protonated 4-aminopiperidine]+ |

Gas Chromatography-Mass Spectrometry (GC-MS), including Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (phenolic hydroxyl and two amine groups) that can lead to poor chromatographic peak shape and thermal degradation. epa.gov

To overcome these limitations, derivatization is a crucial prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net For the target compound, several derivatization strategies can be employed:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogens on the hydroxyl and amine groups into trimethylsilyl (TMS) ethers and amines, respectively. This significantly increases the compound's volatility. researchgate.net

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and hydroxyl groups to form stable, volatile derivatives.

Alkylation: Derivatization with reagents like α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) can target the phenolic hydroxyl group, creating a pentafluorobenzyl ether that is highly responsive to electron capture detection (ECD), though flame ionization detectors (FID) and mass spectrometers are also used. epa.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides identification based on its characteristic mass spectrum and retention time. irjet.net While direct injection methods exist for simpler phenols, they are not suitable for this more complex molecule. irjet.net

Table 2: Common Derivatization Strategies for GC-MS Analysis

| Derivatization Strategy | Reagent Example | Target Functional Groups | Benefit |

|---|---|---|---|

| Silylation | BSTFA | -OH, -NH2 | Increases volatility and thermal stability. |

| Acylation | TFAA | -OH, -NH2 | Creates stable, volatile derivatives. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification and identification of this compound in complex matrices. nih.gov It combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, circumventing the need for derivatization required in GC-MS. nih.govnih.gov

A typical LC-MS/MS method involves:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is generally used. mdpi.com A C18 column is a common choice, providing good retention and separation for moderately polar compounds. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency. mdpi.comsielc.com

Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for this compound, typically operated in the positive ion mode to generate the protonated molecular ion [M+H]⁺. nih.gov

Mass Analysis: A triple quadrupole or Q-TOF (quadrupole time-of-flight) mass spectrometer is used for detection. nih.gov In quantitative studies, the highly selective multiple reaction monitoring (MRM) mode is employed, where the transition from the specific precursor ion to a characteristic product ion is monitored. nih.gov